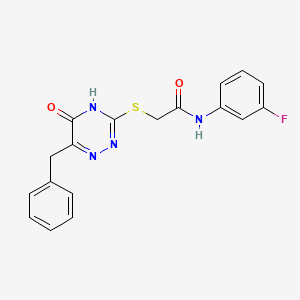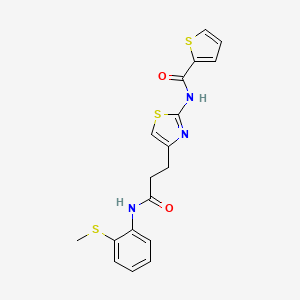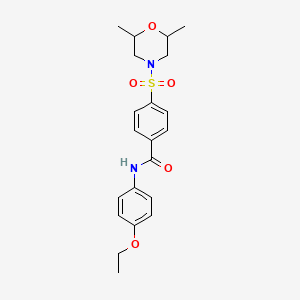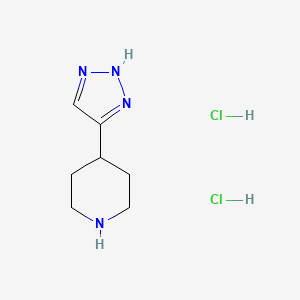![molecular formula C14H19N5O3S B2492451 1-[3-(Dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine CAS No. 1021137-82-5](/img/structure/B2492451.png)
1-[3-(Dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The interest in pyridazine derivatives, such as 1-[3-(Dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine, stems from their unique chemical structure and properties. These compounds are known for their potential in various fields, including as intermediates in organic synthesis and coordination chemistry, due to their ability to act as ligands for metal complexes. The pyridazine core is particularly notable for its electron-rich nature and potential for diverse substitution, enabling the exploration of novel chemical spaces.
Synthesis Analysis
The synthesis of pyridazine derivatives often involves strategies like inverse-electron-demand Diels-Alder reactions, microwave-assisted synthesis, and one-pot, multi-component reactions. For example, microwave-assisted synthesis has been utilized to accelerate cycloadditions, a method significantly reducing reaction times for forming pyridazine structures from acetylenes and tetrazines (Hoogenboom, Moore, & Schubert, 2006). Additionally, regiospecific one-pot, three-component syntheses have been developed to create pyridazine diones, showcasing the versatility of these methods in efficiently generating pyridazine-based compounds (Khalafy, Rimaz, Panahi, & Rabiei, 2011).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by the presence of the pyridazine ring, a six-membered ring containing two nitrogen atoms at positions 1 and 2, which significantly influences the electronic properties of the molecule. Structural analyses often involve X-ray crystallography and NMR spectroscopy to elucidate the arrangement of substituents and the geometry of the pyridazine core. For instance, studies on related compounds have detailed the arrangement of substituents around the pyridazine ring, highlighting the impact of these groups on the molecule's overall properties and reactivity (Uršič et al., 2009).
Chemical Reactions and Properties
Pyridazine derivatives engage in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and ligand exchange reactions. The electron-rich nature of the pyridazine ring makes it a site for electrophilic attack, while also allowing it to act as a ligand in coordination complexes. The diversity in chemical reactivity enables the synthesis of a wide array of substituted pyridazines, further broadening the applicability of these compounds in chemical research (Rusinov et al., 2000).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[3-(dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-18(2)23(21,22)16-8-3-11-19-14(20)5-4-13(17-19)12-6-9-15-10-7-12/h4-7,9-10,16H,3,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVFELVPULPEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2492372.png)
![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2492373.png)
![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)



![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2492385.png)



![N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2492390.png)
![6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2492391.png)